molecular formula C8H16ClNO2 B1418765 1-Ethylpiperidine-2-carboxylic acid hydrochloride CAS No. 49538-43-4

1-Ethylpiperidine-2-carboxylic acid hydrochloride

Cat. No.: B1418765
CAS No.: 49538-43-4
M. Wt: 193.67 g/mol
InChI Key: DCJROADFSMAYRF-UHFFFAOYSA-N
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Description

1-Ethylpiperidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of ethylpiperidine with chloroacetic acid in the presence of a strong acid catalyst. The reaction typically takes place under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the compound is often produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form piperidine-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield ethylpiperidine derivatives.

  • Substitution: Substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

1-Ethylpiperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and intermediates.

Mechanism of Action

1-Ethylpiperidine-2-carboxylic acid hydrochloride is similar to other piperidine derivatives, such as 1-ethylpiperidine-4-carboxylic acid hydrochloride and 4-ethylpiperidine-2-carboxylic acid hydrochloride. it is unique in its chemical structure and reactivity, which makes it suitable for specific applications that other similar compounds may not be able to fulfill.

Comparison with Similar Compounds

  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

  • 4-Ethylpiperidine-2-carboxylic acid hydrochloride

Properties

IUPAC Name

1-ethylpiperidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-9-6-4-3-5-7(9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJROADFSMAYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672119
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49538-43-4
Record name 1-Ethylpiperidine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethylpiperidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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